2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-2,4(1H,3H)-dione core substituted with a 4-methoxybenzyl group at position 3 and an N-(m-tolyl)acetamide moiety at position 1. The benzofuropyrimidinone scaffold is structurally analogous to quinazolinones and pyrazolopyrimidines, which are known for diverse pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory effects . The 4-methoxybenzyl substituent may enhance metabolic stability and solubility compared to alkyl or halogenated analogs, while the m-tolyl group on the acetamide side chain could influence target binding affinity and pharmacokinetics .
Properties
CAS No. |
892434-60-5 |
|---|---|
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.497 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-17-6-5-7-19(14-17)28-23(31)16-29-24-21-8-3-4-9-22(21)35-25(24)26(32)30(27(29)33)15-18-10-12-20(34-2)13-11-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
LGMSZVWILJLGLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxybenzyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the N-(m-tolyl)acetamide moiety: This can be done through an amide coupling reaction using suitable reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential for treating certain diseases, pending further research.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized in Table 1.
Key Observations :
Comparison with Analogues :
- The quinazolinone derivative in employs hydrogen peroxide oxidation for thioxo-to-oxo conversion, a step unnecessary for the target compound’s fully oxidized core.
- The triazolopyridazine analog uses Suzuki-Miyaura coupling for aryl group introduction, whereas the target compound likely relies on nucleophilic substitution for acetamide attachment.
Analytical and Physicochemical Properties
Spectroscopic Data :
- NMR : The 4-methoxybenzyl group in the target compound would exhibit characteristic aromatic proton signals (δ 6.8–7.3 ppm) and a methoxy singlet (δ ~3.8 ppm), comparable to dinaphthosulfoxide derivatives .
- Mass Spectrometry: Expected [M+H]⁺ peak at ~450–470 Da, aligning with benzofuropyrimidinone analogs (e.g., 589.1 Da for a fluorinated derivative in ).
Physical Properties :
- Solubility : The 4-methoxy group enhances water solubility relative to halogenated or alkylated analogs (e.g., dichlorophenyl derivative in ).
- Melting Point: Anticipated MP range of 160–180°C, consistent with related benzofuropyrimidinones (e.g., 175–178°C in ).
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Anticonvulsant Activity: The quinazolinone analog showed moderate anticonvulsant effects in rodent models, suggesting the benzofuropyrimidinone core may retain similar activity.
- Metabolic Stability : The 4-methoxybenzyl group may reduce CYP450-mediated oxidation compared to alkyl chains (e.g., 2-phenylethyl in ), enhancing half-life .
Biological Activity
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C20H21N3O4
- Molecular Weight : 365.40 g/mol
- LogP : 3.45 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 80.55 Ų (suggesting good membrane permeability)
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, particularly in cancer cells. It is believed to inhibit critical pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties:
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization .
- Case Studies :
Antioxidant Activity
The compound also showed promising antioxidant properties:
- It was evaluated for DPPH radical-scavenging activity, where it exhibited moderate activity compared to ascorbic acid at concentrations of 100 μg/mL . This suggests potential applications in oxidative stress-related conditions.
Pharmacological Potential Beyond Cancer
Beyond its anticancer effects, the compound may possess other therapeutic potentials:
- Its structure suggests possible anti-inflammatory and antimicrobial activities, which are common among benzofuran derivatives . Further studies are needed to explore these aspects.
Summary of Research Findings
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine precursors with acetamide derivatives. Key steps include:
- Temperature control : Reactions often require temperatures between 60–100°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Bases such as triethylamine or potassium carbonate are used to deprotonate intermediates and accelerate nucleophilic substitutions .
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC is employed to track reaction progress and ensure intermediate purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
A combination of spectroscopic and analytical methods is critical:
- NMR spectroscopy : - and -NMR confirm the integration of aromatic protons (e.g., 4-methoxybenzyl group) and acetamide linkages .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected [M+H] peaks) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Common screens include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer potential : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic pathways .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies focus on modifying substituents and evaluating bioactivity changes:
- Substituent variation : Compare analogs with different benzyl (e.g., 4-chloro vs. 4-methoxy) or acetamide (e.g., m-tolyl vs. 3-fluorophenyl) groups .
- Bioisosteric replacements : Replace the benzofuropyrimidine core with pyrido[3,2-d]pyrimidine to assess scaffold flexibility .
- Data analysis : Tabulate IC values or MICs to correlate structural features with activity (e.g., Table 1) .
Table 1 : Representative SAR Data for Analogs
| Substituent (R) | Biological Activity (IC, μM) | Target |
|---|---|---|
| 4-Methoxybenzyl | 0.45 (Anticancer, MCF-7) | Topo I |
| 3-Chlorophenyl | 1.2 (Antimicrobial, S. aureus) | DHFR |
Q. How are interaction studies with biological targets conducted?
- Surface plasmon resonance (SPR) : Measures binding affinity to proteins (e.g., DNA topoisomerase I) in real time .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites (e.g., ATP-binding pockets) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of target-ligand interactions .
Q. What computational methods are applied to predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess:
- Lipophilicity (LogP): Impacts membrane permeability .
- Metabolic stability : Cytochrome P450 interactions predict hepatic clearance .
- Molecular dynamics (MD) simulations : Evaluate conformational stability in biological membranes .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and target delivery .
Q. What are the stability challenges for this compound under physiological conditions?
- pH-dependent degradation : Hydrolysis of the acetamide moiety occurs at extremes (pH < 3 or > 10) .
- Oxidative stability : Susceptibility to peroxides requires antioxidants (e.g., ascorbic acid) in storage buffers .
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzofuropyrimidine core .
Q. How is selectivity against off-target biological pathways assessed?
- Kinome-wide profiling : Screen against panels of 100+ kinases to identify off-target inhibition .
- CRISPR-Cas9 knockout models : Validate target specificity using cell lines lacking the putative target gene .
Q. What collaborative approaches integrate synthesis and computational design for derivative optimization?
- Fragment-based drug design (FBDD) : Combine synthetic chemistry with X-ray crystallography to iteratively optimize fragments .
- Machine learning (ML) : Train models on existing bioactivity data to prioritize synthetic targets (e.g., Bayesian classifiers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
